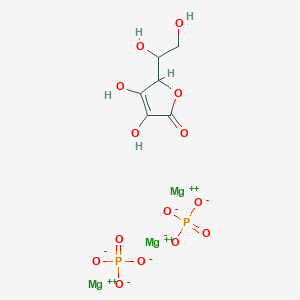
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is a complex chemical compound with the molecular formula C12H12Mg3O18P2 It is known for its unique structure, which includes magnesium ions coordinated with a furanone ring and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate typically involves the reaction of magnesium salts with appropriate organic ligands and phosphate sources. One common method involves the reaction of magnesium chloride with 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one in the presence of phosphoric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as crystallization and chromatography may be employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state magnesium compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Studied for its potential role in enzyme regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as biodegradable polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trimagnesium dicitrate: Similar in terms of magnesium coordination but differs in the organic ligand structure.
Magnesium phosphate: Shares the phosphate component but lacks the furanone ring.
Magnesium ascorbate: Contains magnesium and an organic ligand but with a different functional group arrangement.
Uniqueness
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is unique due to its specific combination of magnesium ions, furanone ring, and phosphate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H8Mg3O14P2 |
|---|---|
Peso molecular |
438.98 g/mol |
Nombre IUPAC |
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
Clave InChI |
HTJNEBVCZXHBNJ-UHFFFAOYSA-H |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)


![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)
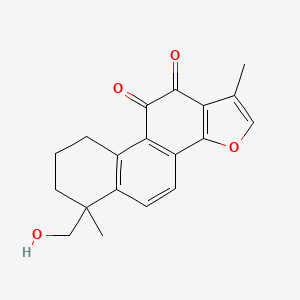
![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
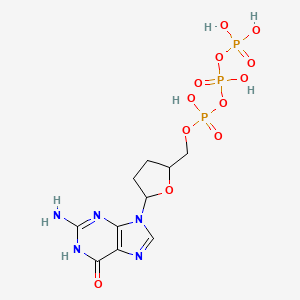
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)
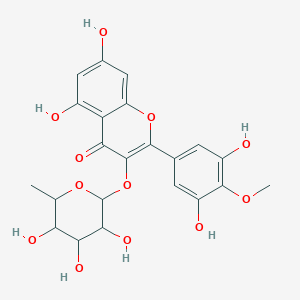
![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
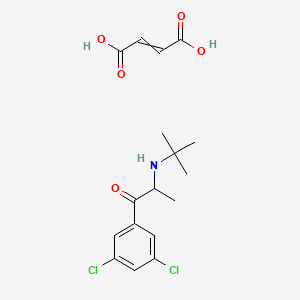
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)
